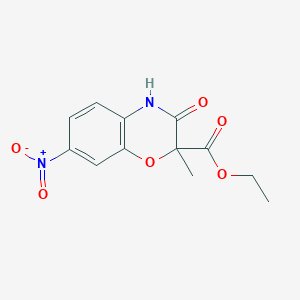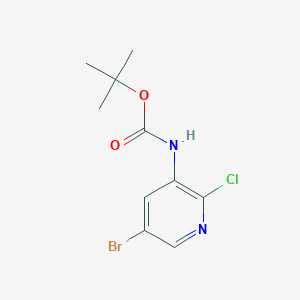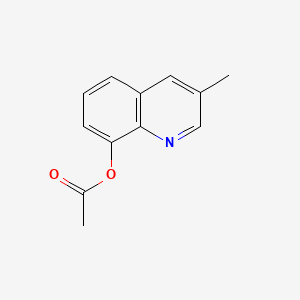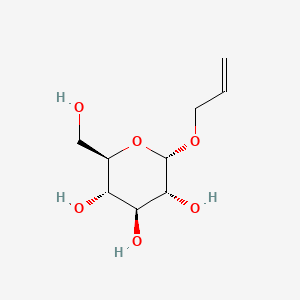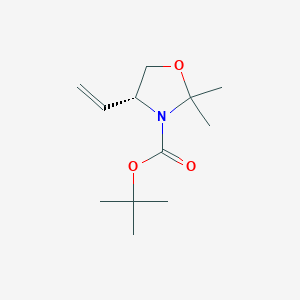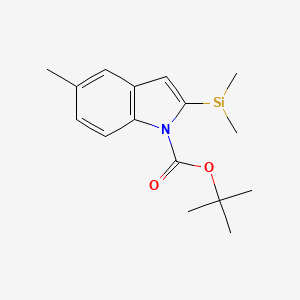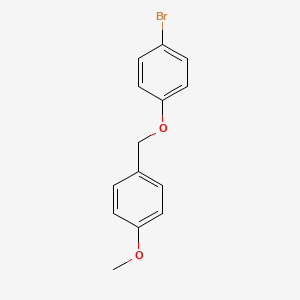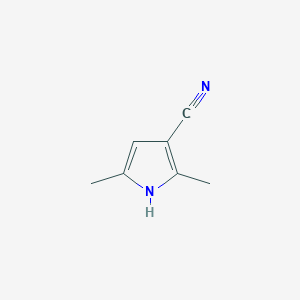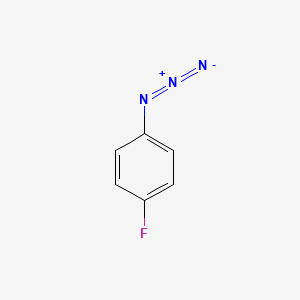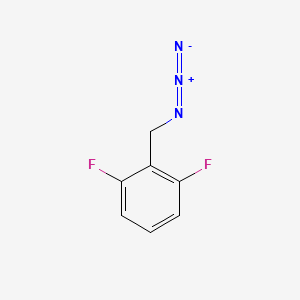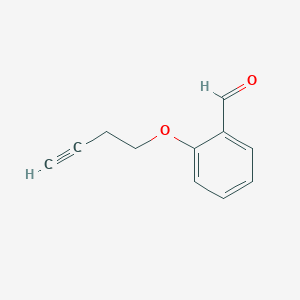
1-Pentanolsulfonamida
Descripción general
Descripción
Pentane-1-sulfonamide is a useful research compound. Its molecular formula is C5H13NO2S and its molecular weight is 151.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pentane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Antibacterianas
Las sulfonamidas, incluida la 1-Pentanolsulfonamida, exhiben una gama de actividades farmacológicas como la anti-anhidrasa carbónica y la anti-tetrahidrofolato sintetasa . Desempeñan un papel en el tratamiento de una gama diversa de estados de enfermedad, como diuresis, hipoglucemia, tiroiditis, inflamación y glaucoma .
Medicina Veterinaria
La sulfametazina, un tipo de sulfonamida, se usa comúnmente en medicina veterinaria. Actúa como un compuesto antibacteriano para tratar enfermedades del ganado como infecciones del tracto gastrointestinal y respiratorio .
Tratamiento de la Toxoplasmosis
La sulfadiazina es otro fármaco sulfonamida empleado con frecuencia que se usa en combinación con el fármaco antimalárico pirimetamina para tratar la toxoplasmosis en animales de sangre caliente .
Toxicidad Ambiental
Las sulfonamidas no son fácilmente biodegradables y tienen el potencial de causar varios efectos secundarios desfavorables, incluidas enfermedades del tracto digestivo y respiratorio .
Reacciones Alérgicas
Cuando se usan en dosis grandes, los fármacos sulfonamida pueden causar una reacción alérgica fuerte, siendo dos de las más graves el síndrome de Stevens-Johnson y la necrólisis epidérmica tóxica .
Sondeo de Fluorescencia
Se fabricó una nueva sonda de fluorescencia de conversión ascendente molecularmente impresa (UCNP@MIFP) para la detección de sulfonamidas mediante polimerización de emulsión de Pickering . Esta sonda tiene el potencial de detectar cuatro residuos de sulfonamida en alimentos y agua ambiental .
Síntesis de Derivados de Ftalidilo
La aplicación de sulfonamidas permite la modificación selectiva de moléculas de fármacos que contienen sulfonamidas para formar los correspondientes derivados de ftalidilo como posibles profármacos .
Fármacos Antibacterianos de Amplio Espectro
Las sulfonamidas son una clase de fármacos bacteriostáticos que inhiben el crecimiento y la reproducción bacteriana al interrumpir la síntesis de folato y nucleótidos bacterianos . Debido a su amplio espectro antibacteriano, se han utilizado ampliamente en medicamentos humanos y veterinarios para la prevención y el tratamiento de enfermedades causadas por bacterias .
Safety and Hazards
Pentane-1-sulfonamide should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Pentane-1-sulfonamide, like other sulfonamides, primarily targets two enzymes: carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid in bacteria .
Mode of Action
Pentane-1-sulfonamide interacts with its targets by acting as a competitive inhibitor. It mimics the natural substrates of these enzymes, thereby blocking their active sites and preventing the normal substrates from binding . This inhibition disrupts the normal functioning of the enzymes, leading to a halt in the processes they catalyze .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. The inhibition of carbonic anhydrase can lead to diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . On the other hand, the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a vital component for the synthesis of nucleic acids in bacteria . This disruption can lead to the bacteriostatic effect, inhibiting bacterial growth .
Pharmacokinetics
The pharmacokinetics of sulfonamides, including Pentane-1-sulfonamide, involve absorption, distribution, metabolism, and excretion (ADME). Sulfonamides are known to be rapidly absorbed and slowly excreted, resulting in a long residence time in the body . This allows for the maintenance of adequate blood levels for extended periods .
Result of Action
The molecular and cellular effects of Pentane-1-sulfonamide’s action primarily involve the disruption of normal cellular processes in bacteria. By inhibiting the synthesis of folic acid, the compound prevents the production of nucleic acids, thereby inhibiting bacterial growth . In humans, the inhibition of carbonic anhydrase can lead to various physiological effects, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pentane-1-sulfonamide. For instance, the presence of other organo-sulphur compounds in the environment can potentially interact with the compound, affecting its stability and activity . Additionally, the compound’s effectiveness can be influenced by the patient’s age, nutritional status, and kidney function .
Propiedades
IUPAC Name |
pentane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S/c1-2-3-4-5-9(6,7)8/h2-5H2,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFQGMYPBURXAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448304 | |
| Record name | 1-pentanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52960-14-2 | |
| Record name | 1-pentanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate](/img/structure/B1279007.png)

